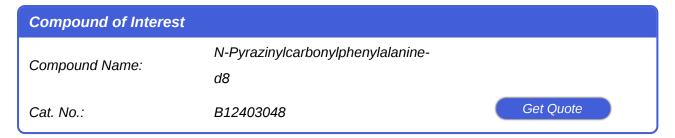


An In-depth Technical Guide to N-Pyrazinylcarbonylphenylalanine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-

Pyrazinylcarbonylphenylalanine-d8, a deuterated derivative of N-

Pyrazinylcarbonylphenylalanine. This document is intended for researchers and professionals in the fields of analytical chemistry, drug metabolism and pharmacokinetics (DMPK), and other areas where isotopically labeled internal standards are essential for precise quantification.

Core Compound Information

N-Pyrazinylcarbonylphenylalanine-d8 is a stable isotope-labeled analog of N-Pyrazinylcarbonylphenylalanine. The incorporation of eight deuterium atoms into the phenyl ring of the phenylalanine moiety results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.



Property	Value	Source
Chemical Name	N-Pyrazinylcarbonyl-L- phenylalanine-d8	[1]
Synonyms	N-(2-pyrazinylcarbonyl)-L- phenylalanine-d8	[1]
CAS Number	1331912-47-0	[1]
Molecular Formula	C14H5D8N3O3	[1]
Molecular Weight	279.32 g/mol	[1]

Physicochemical Properties and Specifications

While specific data for the deuterated form is not readily available in public literature, the properties of the non-deuterated analog, N-Pyrazinylcarbonyl-L-phenylalanine (CAS: 114457-94-2), provide a valuable reference.

Property	Value (for non-deuterated form)	
Appearance	White to Almost white powder to crystal	
Purity (HPLC)	min. 98.0 area%	
Melting Point	167.0 to 171.0 °C	
Specific Rotation [α]20/D	+9.0 to +12.0 deg (C=1, MeOH)	
Solubility	Slightly soluble in Methanol	

Storage and Handling:

Based on general safety data for related amino acid derivatives, N-

Pyrazinylcarbonylphenylalanine-d8 should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place.



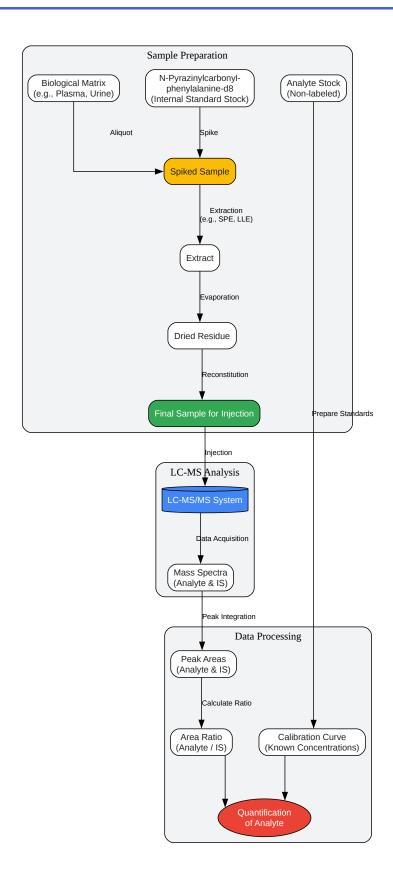
Application in Quantitative Analysis

The primary application of **N-Pyrazinylcarbonylphenylalanine-d8** is as an internal standard in quantitative mass spectrometry assays, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.

General Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative LC-MS analysis using a deuterated internal standard.





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Caption: Workflow for quantitative analysis using a deuterated internal standard.



Experimental Protocol: Quantification in a Biological Matrix

This protocol provides a general methodology for the quantification of an analyte in a biological matrix (e.g., plasma) using **N-Pyrazinylcarbonylphenylalanine-d8** as an internal standard. This is a representative protocol and should be optimized for the specific analyte and matrix.

- 1. Preparation of Stock and Working Solutions:
- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-labeled analyte in a suitable solvent (e.g., methanol).
- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of N-Pyrazinylcarbonylphenylalanine-d8 in the same solvent.
- Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a concentration that yields a robust signal in the mass spectrometer.
- 2. Sample Preparation:
- Thaw biological samples (e.g., plasma) and calibration standards on ice.
- Aliquot 100 μ L of each sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.
- Add a precise volume (e.g., 10 μL) of the internal standard working solution to each tube (except for blank samples) and vortex briefly.
- Precipitate proteins by adding a threefold volume (e.g., 300 μL) of cold acetonitrile. Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new set of tubes.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.



- Reconstitute the dried extract in a suitable mobile phase (e.g., 100 μL of 50:50 acetonitrile:water) for LC-MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.
 - MRM Transitions:
 - Analyte: Determine the precursor ion ([M+H]+ or [M-H]-) and a stable product ion.
 - Internal Standard (N-Pyrazinylcarbonylphenylalanine-d8): The precursor ion will be 8
 Da higher than the analyte. A corresponding stable product ion should be selected.
- 4. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard for all samples, calibration standards, and QCs.
- Calculate the ratio of the analyte peak area to the internal standard peak area.

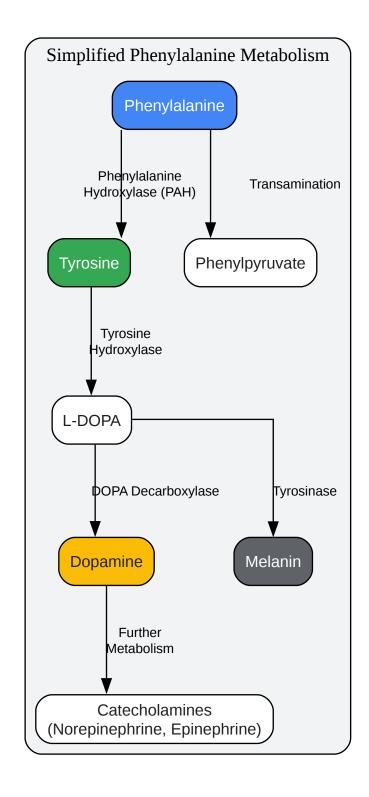


- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Phenylalanine Metabolism and its Relevance

Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine and several important neurotransmitters. The metabolism of phenylalanine is a well-studied pathway, and disruptions can lead to metabolic disorders such as phenylketonuria (PKU). While N-Pyrazinylcarbonylphenylalanine is a synthetic derivative, understanding the metabolic fate of the core phenylalanine structure can be relevant in certain drug metabolism studies.





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Caption: Simplified metabolic pathway of phenylalanine.



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References

- 1. pharmaffiliates.com [pharmaffiliates.com]
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